molecular formula C8H6BrFN2 B12848513 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B12848513
M. Wt: 229.05 g/mol
InChI Key: DWRTXIWLKZVADP-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate halogenated reagents. One common method is the reaction of 2-aminopyridine with a brominated and fluorinated aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods often involve the use of metal-free or transition metal-catalyzed reactions to ensure high yields and purity. The use of eco-friendly solvents and reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)7(10)2-8(12)11-5/h2-4H,1H3

InChI Key

DWRTXIWLKZVADP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C(=CC2=N1)F)Br

Origin of Product

United States

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